![molecular formula C31H29NO6 B11152309 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11152309.png)
3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that features a chromen structure fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YLOXY-ACETIC ACID: Similar chromen structure but different functional groups.
3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL CYCLOHEXANECARBOXYLATE: Similar core structure with different substituents.
Uniqueness
The uniqueness of 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C31H29NO6 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C31H29NO6/c1-20-16-26-28(23-14-8-9-15-24(23)29(33)37-26)27(17-20)38-30(34)25(18-21-10-4-2-5-11-21)32-31(35)36-19-22-12-6-3-7-13-22/h2-7,10-13,16-17,25H,8-9,14-15,18-19H2,1H3,(H,32,35)/t25-/m0/s1 |
InChI Key |
SMILHQRXGBFUKB-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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